molecular formula C12H15NO3 B2853551 4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxylic acid CAS No. 477848-96-7

4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2853551
CAS No.: 477848-96-7
M. Wt: 221.256
InChI Key: VNNJHOPOSWRBEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclohexylcarbonyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole derivatives This compound features a cyclohexylcarbonyl group attached to the pyrrole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of cyclohexylcarbonyl chloride with pyrrole-2-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylcarbonyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Formation of cyclohexylcarbonyl ketones or carboxylic acids.

    Reduction: Formation of cyclohexylcarbonyl alcohols.

    Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Cyclohexylcarbonyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A precursor to various cyclohexyl derivatives.

    Pyrrole-2-carboxylic acid: A key intermediate in the synthesis of pyrrole derivatives.

    Cyclohexylcarbonyl chloride: Used in the synthesis of cyclohexylcarbonyl compounds.

Uniqueness

4-(Cyclohexylcarbonyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both the cyclohexylcarbonyl and pyrrole moieties in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activities further enhance its significance.

Properties

IUPAC Name

4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-11(8-4-2-1-3-5-8)9-6-10(12(15)16)13-7-9/h6-8,13H,1-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNJHOPOSWRBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CNC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.